molecular formula C14H17ClN2S B4728716 1-(4-methylsulfanylphenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride CAS No. 1158592-33-6

1-(4-methylsulfanylphenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride

Cat. No.: B4728716
CAS No.: 1158592-33-6
M. Wt: 280.8 g/mol
InChI Key: HJEUCUSFKRMDKF-UHFFFAOYSA-N
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Description

1-(4-methylsulfanylphenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. This compound features a phenyl ring substituted with a methylsulfanyl group and a pyridin-2-ylmethyl group attached to a methanamine backbone. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s stability and solubility.

Properties

IUPAC Name

1-(4-methylsulfanylphenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2S.ClH/c1-17-14-7-5-12(6-8-14)10-15-11-13-4-2-3-9-16-13;/h2-9,15H,10-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEUCUSFKRMDKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNCC2=CC=CC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158592-33-6
Record name 2-Pyridinemethanamine, N-[[4-(methylthio)phenyl]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1158592-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylsulfanylphenyl)-N-(pyridin-2-ylmethyl)methanamine typically involves several steps:

    Formation of the phenyl ring: The phenyl ring with a methylsulfanyl group can be synthesized through electrophilic aromatic substitution reactions.

    Attachment of the pyridin-2-ylmethyl group: This step may involve nucleophilic substitution reactions where the pyridin-2-ylmethyl group is introduced.

    Formation of the methanamine backbone: This can be achieved through reductive amination reactions.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using catalysts, controlling reaction temperatures, and employing purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylsulfanylphenyl)-N-(pyridin-2-ylmethyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the amine group.

    Substitution: The phenyl ring can undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Halogenating agents or electrophiles can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May serve as a ligand in biochemical assays.

    Medicine: Potential therapeutic agent, though specific applications would require further research.

    Industry: Could be used in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action of 1-(4-methylsulfanylphenyl)-N-(pyridin-2-ylmethyl)methanamine would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methylsulfanylphenyl)-N-(pyridin-3-ylmethyl)methanamine
  • 1-(4-methylsulfanylphenyl)-N-(pyridin-4-ylmethyl)methanamine
  • 1-(4-methylsulfanylphenyl)-N-(pyridin-2-ylmethyl)ethanamine

Uniqueness

1-(4-methylsulfanylphenyl)-N-(pyridin-2-ylmethyl)methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methylsulfanyl group and the pyridin-2-ylmethyl group can confer distinct properties compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methylsulfanylphenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4-methylsulfanylphenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride

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